3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-nitro-N-[(E)-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminomethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O7S/c28-22-7-9-24(10-8-22)41(38,39)18-21-16-20(6-11-25(21)33(36)37)27(35)29-19-30-40-17-26(34)32-14-12-31(13-15-32)23-4-2-1-3-5-23/h1-11,16,19H,12-15,17-18H2,(H,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPXPSPUVLQIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON=CNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CO/N=C/NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide (CAS No. 1164481-20-2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O5S |
| Molar Mass | 409.84 g/mol |
| CAS Registry Number | 1164481-20-2 |
| Structure | Structure |
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition:
- EGFR Inhibition : Research indicates that compounds with similar structural motifs exhibit inhibitory effects on the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound may inhibit EGFR's tyrosine kinase activity, leading to reduced cancer cell proliferation and increased apoptosis through the activation of caspases .
- Nitro Group Activity : The presence of a nitro group in the structure is associated with various biological activities, including anti-inflammatory and anticancer properties. Nitro compounds can undergo reduction to form reactive intermediates that may induce cytotoxic effects in tumor cells .
- Sulfonamide Moiety : The sulfonamide group is known for its broad-spectrum antimicrobial activity and potential in inhibiting carbonic anhydrase, which is implicated in various physiological processes including tumor growth .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- Findings : The compound demonstrated significant cytotoxicity against these cell lines, with IC50 values indicating potent anti-proliferative effects. The mechanism was linked to EGFR inhibition and subsequent activation of apoptotic pathways .
Case Study: Compound Efficacy
In a comparative study involving several derivatives of similar compounds, This compound was shown to have superior efficacy compared to traditional chemotherapeutic agents such as erlotinib. The study utilized docking simulations to predict binding affinities, confirming the compound's potential as a targeted therapy against EGFR-driven malignancies .
Safety Profile
While the therapeutic potential is promising, safety assessments are crucial:
- Toxicological Studies : Preliminary toxicological evaluations suggest a favorable safety profile with minimal off-target effects observed in non-cancerous cell lines.
- Pharmacokinetics : Studies indicate reasonable absorption rates and metabolic stability, making it a viable candidate for further development.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with sulfonamide and nitro groups can exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models. Its mechanism of action may involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Antidepressant Properties
The presence of the piperazine moiety suggests potential applications in treating depression and anxiety disorders. Studies have shown that similar compounds can enhance serotonergic activity, which is crucial for mood regulation. This compound may act on serotonin receptors, providing a basis for further development as an antidepressant.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase and α-glucosidase. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and type 2 diabetes mellitus, where enzyme modulation plays a critical role in disease management.
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains. This could be attributed to the sulfonamide group, which is known for its antibacterial activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Study | Breast Cancer | Demonstrated significant inhibition of cell proliferation in vitro, with IC50 values indicating potency comparable to established chemotherapeutics. |
| Antidepressant Activity | Depression Models | Showed enhanced serotonin receptor binding affinity, suggesting potential efficacy as a novel antidepressant agent. |
| Enzyme Inhibition Research | Alzheimer's Disease | Inhibition of acetylcholinesterase was observed, with implications for cognitive enhancement in animal models. |
| Antimicrobial Testing | Bacterial Strains | Effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) supporting further exploration as an antibiotic candidate. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- N-[2-(4-Methoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-nitro-benzamide (): Shares a nitrobenzamide core but substitutes the 4-chlorobenzenesulfonylmethyl group with a methoxyphenyl-morpholinyl carbamoyl chain.
- 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide (): Replaces the phenylpiperazine-oxoethoxy chain with a pyrazolyl-hydrazinyl group.
Pharmacokinetic and Physicochemical Properties
The target compound’s higher logP and lower solubility reflect the hydrophobic 4-chlorobenzenesulfonyl group, whereas analogues with morpholine or pyrazole substituents exhibit improved solubility .
Bioactivity and Target Interactions
- In contrast, the morpholine-containing analogue () may target mTOR-like kinases due to morpholine’s oxygen-rich cavity interactions .
- Antioxidant Activity : The nitro group and sulfonyl chain in the target compound could confer radical scavenging properties, akin to veronicoside derivatives (), though its bulkier structure may limit membrane permeability compared to simpler benzamides .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and Dice indices (Dc) ():
- Tanimoto Similarity (MACCS Fingerprints) :
- Activity Cliffs : The target compound and analogue may form an activity cliff (high structural similarity but divergent potency) due to critical differences in the sulfonyl vs. morpholine groups .
Toxicity and Metabolic Stability
In contrast, the methyl-pyrazole analogue () lacks halogenated groups, suggesting a safer profile but possibly reduced target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
